molecular formula C12H14N2O2S B5813815 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol

5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol

Cat. No. B5813815
M. Wt: 250.32 g/mol
InChI Key: JDQLGVUTWWFGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol, also known as MPPO, is a compound with potential applications in scientific research. This molecule is a thiol-containing oxadiazole derivative that has been synthesized to investigate its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol is not fully understood. However, it is believed that this compound interacts with biological molecules through its thiol group. This compound may scavenge free radicals by donating an electron to the radical, thereby neutralizing it. Additionally, this compound may protect cells from radiation-induced damage by scavenging free radicals and reducing oxidative stress. This compound may also reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to scavenge free radicals and reduce oxidative stress. This compound has also been shown to protect cells from radiation-induced damage and increase cell survival rates. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cell membranes and interact with biological molecules. This compound is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. This compound can be toxic at high concentrations, which limits its use in cell culture experiments. Additionally, this compound has a short half-life, which makes it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol. One direction is to investigate the potential of this compound as a radioprotective agent in humans. Another direction is to study the anti-inflammatory properties of this compound in human clinical trials. Additionally, future research could investigate the potential of this compound as an antioxidant in the treatment of neurodegenerative diseases. Finally, future research could investigate the potential of this compound as a therapeutic agent in cancer treatment.
Conclusion
In conclusion, this compound, or this compound, is a compound with potential applications in scientific research. This compound has been synthesized and studied for its antioxidant, radioprotective, and anti-inflammatory properties. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound could investigate its potential as a therapeutic agent in cancer treatment or neurodegenerative diseases.

Synthesis Methods

The synthesis of 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol involves the reaction of 4-methoxyphenyl acetic acid with thionyl chloride to produce 4-methoxyphenyl acetyl chloride. This intermediate is then reacted with hydrazine hydrate to form 4-methoxyphenyl hydrazine. The final step involves the reaction of 4-methoxyphenyl hydrazine with 3-bromopropionyl chloride to produce this compound. The synthesis method is a multistep process that requires careful attention to detail and purification methods to obtain a pure product.

Scientific Research Applications

5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol has potential applications in scientific research due to its thiol-containing nature and its ability to interact with biological molecules. This compound has been studied for its antioxidant properties and its ability to scavenge free radicals. It has also been investigated for its potential as a radioprotective agent. This compound has been shown to protect cells from radiation-induced damage and increase cell survival rates. Additionally, this compound has been studied for its potential as an anti-inflammatory agent. This compound has been shown to reduce inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

5-[3-(4-methoxyphenyl)propyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-15-10-7-5-9(6-8-10)3-2-4-11-13-14-12(17)16-11/h5-8H,2-4H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQLGVUTWWFGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333709
Record name 5-[3-(4-methoxyphenyl)propyl]-3H-1,3,4-oxadiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808742
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

428850-77-5
Record name 5-[3-(4-methoxyphenyl)propyl]-3H-1,3,4-oxadiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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